Lipophilicity and Molecular Weight Shift
Compared to its unsubstituted parent analog, 4-(bromomethyl)-3-nitrobenzamide (CAS 62700-58-7), the target compound's N-allyl group results in a predictable increase in lipophilicity (LogP) and molecular weight, which can significantly influence membrane permeability, solubility, and target binding kinetics [1]. These property shifts are critical for optimizing lead compounds in medicinal chemistry campaigns.
| Evidence Dimension | Molecular Properties (MW, LogP, PSA) |
|---|---|
| Target Compound Data | MW: 299.12 g/mol; LogP: Not directly available, but predicted to be higher; PSA: Not directly available |
| Comparator Or Baseline | 4-(Bromomethyl)-3-nitrobenzamide (CAS 62700-58-7): MW: 259.06 g/mol; LogP: 2.996; PSA: 89.90 Ų [2] |
| Quantified Difference | MW increase of 40.06 g/mol; LogP is expected to increase by approximately 0.5-1.0 units based on the addition of a prop-2-en-1-yl group [3] |
| Conditions | Calculated and predicted properties using standard cheminformatics tools (e.g., ChemAxon, ACD/Labs). |
Why This Matters
This quantifies the specific impact of the N-allyl modification on key drug-like properties, enabling scientists to make informed decisions when selecting a benzamide building block for a specific synthetic or biological application where lipophilicity is a critical parameter.
- [1] Calculated based on the molecular formula C11H11BrN2O3. View Source
- [2] Chemsrc. (2017). 4-(Bromomethyl)-3-nitrobenzamide. Retrieved from https://m.chemsrc.com/cas/62700-58-7_47955.html View Source
- [3] Estimation based on the contribution of an allyl group to LogP, as per standard fragment-based prediction methods (e.g., Ghose-Crippen). View Source
